Cas no 1039901-49-9 (4-(chloromethyl)-n,n-diethylaniline)

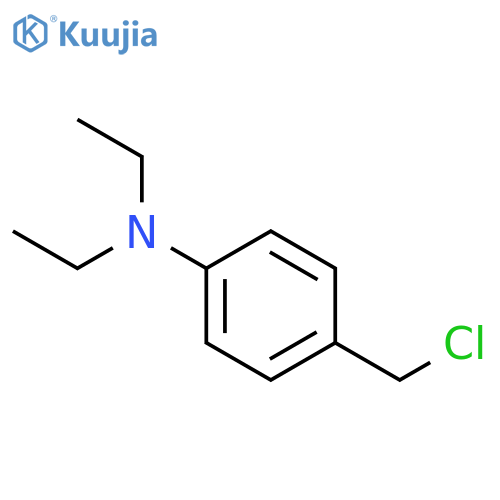

1039901-49-9 structure

商品名:4-(chloromethyl)-n,n-diethylaniline

CAS番号:1039901-49-9

MF:C11H16ClN

メガワット:197.704442024231

MDL:MFCD11110090

CID:1147207

PubChem ID:20469389

4-(chloromethyl)-n,n-diethylaniline 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)-N,N-diethylaniline

- 4-(chloromethyl)-N,N-diethylbenzenamine

- DTXSID30607586

- 1039901-49-9

- SCHEMBL11078018

- EN300-1964682

- 4-(chloromethyl)-n,n-diethylaniline

-

- MDL: MFCD11110090

- インチ: InChI=1S/C11H16ClN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3

- InChIKey: RSOBZWYEQXKISH-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)C1=CC=C(C=C1)CCl

計算された属性

- せいみつぶんしりょう: 197.0971272g/mol

- どういたいしつりょう: 197.0971272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 3.2Ų

4-(chloromethyl)-n,n-diethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1964682-2.5g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 2.5g |

$1089.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-0.5g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-10.0g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 10g |

$3376.0 | 2023-05-26 | ||

| Enamine | EN300-1964682-1.0g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 1g |

$785.0 | 2023-05-26 | ||

| Enamine | EN300-1964682-10g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 10g |

$2393.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-5g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 5g |

$1614.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-0.05g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-0.1g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-0.25g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1964682-5.0g |

4-(chloromethyl)-N,N-diethylaniline |

1039901-49-9 | 5g |

$2277.0 | 2023-05-26 |

4-(chloromethyl)-n,n-diethylaniline 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1039901-49-9 (4-(chloromethyl)-n,n-diethylaniline) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 624-75-9(Iodoacetonitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量